molecular formula C9H9BrN2O B1290446 5-Bromo-4-ethoxy-1H-indazole CAS No. 850363-68-7

5-Bromo-4-ethoxy-1H-indazole

Cat. No. B1290446
CAS RN: 850363-68-7
M. Wt: 241.08 g/mol
InChI Key: NMZYANUDQSAWMB-UHFFFAOYSA-N
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Description

5-Bromo-4-ethoxy-1H-indazole, also known as 5-BEI or 5-BE, is an organic compound belonging to the indazole family of heterocyclic compounds. It is widely used in the fields of medicinal chemistry and drug discovery for its unique properties and potential applications. 5-BEI has been studied for its potential use in a variety of therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. In

Scientific Research Applications

Chemical Synthesis and Characterization

5-Bromo-4-ethoxy-1H-indazole serves as a precursor in the synthesis of diverse chemical compounds. For instance, it is used in the synthesis of 5-aryloxy and 5-benzenesulfonyl-3-bromo-1H-1,2,4-triazoles, which involve several chemical transformation steps including alkylation, nucleophilic substitution, and oxidation processes (Khaliullin, Klen, & Makarova, 2018). Furthermore, this compound is utilized in the synthesis of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, showcasing its versatility in forming a variety of chemical structures through cyclocondensation and nucleophilic substitution reactions (Martins et al., 2013).

Antibacterial and Anticancer Activity

The compound's derivatives have been examined for antibacterial properties. For instance, Substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles, synthesized from bromo-1H-indazoles, displayed notable antibacterial activity (Brahmeshwari, Bhaskar, & Kumaraswamy, 2014). Additionally, the compound plays a role in cancer research, where derivatives of this compound, like 1H-pyridin-4-yl-3,5-disubstituted indazoles, have been synthesized and evaluated for their Akt kinase activity, a crucial enzyme in cell signaling and cancer progression (Gogireddy et al., 2014).

Structural Studies and Material Science

In material science and structural studies, compounds like N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide have been synthesized and analyzed, providing insights into molecular geometry and intermolecular interactions, aiding in the understanding of molecular design and properties (Chicha et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, “5-Bromo-1H-indazole”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wash thoroughly after handling .

Future Directions

Indazole-containing derivatives are significant in drug molecules due to their diverse functional groups and versatile biological activities . Therefore, the development of synthetic approaches to indazoles, including “5-Bromo-4-ethoxy-1H-indazole”, is a promising area of research .

properties

IUPAC Name

5-bromo-4-ethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-2-13-9-6-5-11-12-8(6)4-3-7(9)10/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZYANUDQSAWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC2=C1C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630902
Record name 5-Bromo-4-ethoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850363-68-7
Record name 5-Bromo-4-ethoxy-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850363-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-ethoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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